molecular formula C12H19ClN2 B1430428 2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride CAS No. 1449117-37-6

2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride

Cat. No.: B1430428
CAS No.: 1449117-37-6
M. Wt: 226.74 g/mol
InChI Key: ONTJIJWAWSJUHR-UHFFFAOYSA-N
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Description

This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.2 g/mol. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpiperidin-4-yl)aniline: Similar in structure but with different substituents on the piperidine ring.

    2-(4-Methyl-1-piperidinyl)ethanamine: Another compound with a piperidine ring but different functional groups.

Uniqueness

2-Methyl-4-(piperidin-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and crystalline nature make it suitable for various applications that similar compounds may not be able to fulfill.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-Methyl-4-(1-piperidinyl)aniline dihydrochloride involves the reaction of 2-methyl-4-nitroaniline with piperidine followed by reduction of the nitro group to an amino group and subsequent formation of the dihydrochloride salt.", "Starting Materials": ["2-methyl-4-nitroaniline", "piperidine", "sodium borohydride", "hydrochloric acid"], "Reaction": [ "Step 1: 2-methyl-4-nitroaniline is reacted with piperidine in a solvent such as ethanol or methanol at reflux temperature to form 2-Methyl-4-(1-piperidinyl)nitrobenzene.", "Step 2: The nitro group in 2-Methyl-4-(1-piperidinyl)nitrobenzene is reduced to an amino group using a reducing agent such as sodium borohydride in a solvent like methanol or ethanol.", "Step 3: The resulting 2-Methyl-4-(1-piperidinyl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.", "The final product is obtained by filtration and drying." ] }

CAS No.

1449117-37-6

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2-methyl-4-piperidin-1-ylaniline;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8,13H2,1H3;1H

InChI Key

ONTJIJWAWSJUHR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2CCCCC2)N.Cl.Cl

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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